2-Bromo-5-(bromomethyl)-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNFEANVBEFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Bromomethyl 3 Nitropyridine and Its Structural Analogs
Strategies for Regioselective Introduction of Bromo Substituents
The installation of bromine atoms at specific positions on the pyridine (B92270) nucleus and on its side-chains is a critical aspect of synthesizing the target compound. This requires a selection of brominating agents and reaction conditions that can differentiate between the pyridine ring's carbon atoms and the alkyl substituents.
Direct electrophilic bromination of the pyridine ring is generally challenging due to the ring's deactivation by the nitrogen atom. However, the presence of activating groups or the use of specific reaction conditions can facilitate this transformation. For pyridine itself, electrophilic substitution requires harsh conditions and typically directs incoming electrophiles to the 3-position. The regioselectivity of bromination is further complicated by the presence of other substituents.
In pyridine N-oxides, the N-oxide group activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. This enhanced reactivity allows for bromination under milder conditions. For instance, various C2-brominated fused pyridines can be produced in high yields by using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as a nucleophilic bromide source. tcichemicals.com This approach avoids harsh reagents like Br₂ or POBr₃. tcichemicals.com
The regioselectivity of direct bromination is highly dependent on the existing substituents. For example, the bromination of 2-aminopyridine occurs at the 5-position to yield 2-amino-5-bromopyridine. orgsyn.org Subsequent nitration of this compound demonstrates how the interplay of different functional groups directs further substitutions. orgsyn.org
| Starting Material | Brominating Agent(s) | Conditions | Product | Yield |
| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | Mild conditions | C2-Brominated fused pyridines | High |
| 2-Aminopyridine | Not specified | Not specified | 2-Amino-5-bromopyridine | High |
| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | Mild conditions | C3-brominated products | Good |
The formation of the bromomethyl group in 2-Bromo-5-(bromomethyl)-3-nitropyridine is typically achieved through the radical bromination of a corresponding methyl-substituted pyridine. N-Bromosuccinimide (NBS) is the most common reagent for this transformation, often used with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and light irradiation.
The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical (in this case, a pyridylmethyl radical). This radical then reacts with another molecule of NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain reaction. The selectivity of side-chain bromination over ring bromination is a key advantage of this method. daneshyari.com However, the success of this reaction can be substrate-dependent; for instance, attempts to brominate 3-methylpyridine at the methyl group have been reported to be unsuccessful, leading instead to ring substitution. daneshyari.com
| Starting Material | Reagent(s) | Initiator/Conditions | Product |
| 2-Methylpyridine | N-Bromosuccinimide (NBS) | Not specified | 2-Bromomethylpyridine |
| 3,5-Dimethylanisole | N-Bromosuccinimide (NBS) | Irradiation | 4-Bromo-3-(bromomethyl)-5-methylanisole |
| 2-Bromo-5-methyl-3-nitropyridine | N-Bromosuccinimide (NBS) | Benzoyl peroxide, CCl₄, reflux | This compound |
Halogen exchange reactions provide an alternative route to introduce bromine onto a pyridine ring, often by replacing another halogen, such as chlorine. These reactions are particularly useful when the corresponding chloro-derivative is more readily accessible. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl and heteroaryl systems, typically requiring a metal catalyst. frontiersin.org
For example, aryl bromides can be converted to their iodinated analogs using copper(I) iodide as a catalyst with a diamine ligand. frontiersin.org Conversely, a less reactive aryl chloride can be transformed into a more reactive aryl bromide or iodide, which is beneficial for subsequent cross-coupling reactions. frontiersin.orgscience.gov These exchanges can also be performed using organometallic intermediates. For instance, a bromine-lithium exchange on a dibromopyridine can selectively generate a lithiated pyridine, which can then be functionalized. acs.orgwikipedia.org
A common synthetic application involves the conversion of a hydroxypyridine to a bromopyridine. For example, 2-hydroxy-3-nitro-5-fluoropyridine can be converted to 2-bromo-5-fluoro-3-nitropyridine using phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). chemicalbook.com
| Starting Material | Reagent(s) | Product | Yield |
| 2-Chloropyridine | Potassium fluoride in dimethyl sulfone | 2-Fluoropyridine | 50% |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide (B1231860) in methanol | 5-Bromo-2-methoxy-3-nitropyridine | 98% chemicalbook.com |
| 2-Hydroxy-3-nitro-5-fluoropyridine | Phosphorus oxybromide (POBr₃), DMF (cat.) | 2-Bromo-5-fluoro-3-nitropyridine | 77% chemicalbook.com |
Methodologies for Installing Nitro Substituents on the Pyridine Nucleus
The introduction of a nitro group is a key step in the synthesis of the target compound. The strongly deactivating nature of the nitro group influences the reactivity and the position of other substituents on the pyridine ring.
The electrophilic nitration of pyridine is significantly more difficult than the nitration of benzene. The nitrogen atom in the pyridine ring deactivates the system towards electrophilic attack by withdrawing electron density. rsc.org Furthermore, under the strongly acidic conditions typically used for nitration (a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic substitution even more challenging.
Despite these difficulties, nitration of substituted pyridines can be achieved, and the regioselectivity is governed by the existing substituents. For example, the nitration of 2-amino-5-bromopyridine with 95% nitric acid in sulfuric acid at 0°C yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org In this case, the activating amino group directs the incoming nitro group to the 3-position. A modified procedure for nitrating pyridine compounds involves reacting the pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution to yield the 3-nitropyridine (B142982). ntnu.no
| Starting Substrate | Nitrating Agent(s) | Conditions | Product | Yield |
| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄ | 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine | 78.2% orgsyn.org |
| Pyridine compound | Dinitrogen pentoxide, then NaHSO₃ | Dichloromethane or nitromethane | 3-Nitropyridine | Optimized yields ntnu.no |
| Benzene | HNO₃, H₂SO₄ | Not specified | Nitrobenzene | Not specified masterorganicchemistry.com |
Ring transformation reactions offer an alternative and powerful method for synthesizing highly functionalized nitropyridines that may be difficult to access through direct substitution. nih.gov This "scrap and build" approach involves reacting a suitable precursor ring system with reagents that insert new atoms to form the desired pyridine ring, while part of the original ring is eliminated. nih.gov
A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This electron-deficient pyridone serves as a synthetic equivalent of unstable nitromalonaldehyde. When reacted with a ketone in the presence of an ammonia (B1221849) source (like ammonium acetate), it can yield a variety of substituted nitropyridines. nih.govresearchgate.net This methodology is versatile and can be applied to various ketones, including cyclic and α,β-unsaturated ketones, to produce complex nitropyridine structures. researchgate.net Similarly, 5-nitropyrimidines can undergo ring transformation reactions with certain nucleophiles to yield substituted pyridines. acs.org
| Precursor Ring System | Reagents | Product Type |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia source (e.g., NH₄OAc) | Substituted 3-nitropyridines researchgate.net |
| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones, Ammonia | 5,6-Disubstituted pyrimidines semanticscholar.org |
| 5-Nitropyrimidines | α-Phenylacetamidines | Substituted Pyridines acs.org |
Convergent and Divergent Synthetic Routes to this compound
The synthesis of polyfunctionalized heteroaromatic compounds such as this compound often involves strategic planning to ensure efficiency and high yields. The synthetic approaches can be broadly categorized as either divergent or convergent. A divergent synthesis typically begins with a common precursor that is sequentially functionalized to introduce the desired substituents. This stepwise approach is common for modifying existing pyridine rings. For instance, starting with a simple substituted pyridine, one might first introduce a nitro group, followed by bromination at another position, and finally, functionalization of a side chain.
Conversely, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. In the context of this compound, a convergent approach might involve constructing the pyridine ring itself from acyclic precursors that already contain some of the necessary functional groups. Multi-component reactions are a prime example of convergent strategies where the pyridine ring is assembled with several substituents in a single step.
The stepwise functionalization of a pre-existing pyridine ring is a common and practical approach to synthesizing compounds like this compound. This strategy relies on the controlled, sequential introduction of the required bromo, nitro, and bromomethyl groups onto the pyridine core. The order of these reactions is critical and is dictated by the directing effects of the substituents.
A logical and frequently employed sequence for this target molecule begins with the synthesis of a key intermediate, 2-Bromo-5-methyl-3-nitropyridine. Once this precursor is obtained, the final step involves the functionalization of the methyl group at the C-5 position. This is typically achieved through a radical bromination reaction.
The radical substitution on the methyl group is a well-established transformation. For a similar substrate, 2-bromo-5-picoline, the bromination of the methyl group is accomplished using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. prepchem.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. prepchem.com This method selectively brominates the benzylic position without affecting the aromatic ring, yielding the desired 2-bromo-5-(bromomethyl)pyridine. prepchem.com A similar strategy can be applied to 2-Bromo-5-methyl-3-nitropyridine to afford the final product.
General strategies for the functionalization of pyridine rings include:
Nitration: The introduction of a nitro group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, methods have been developed, such as the nitration of 2-amino-5-bromopyridine using nitric acid in sulfuric acid, to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org Another method involves reacting pyridine with dinitrogen pentoxide. ntnu.no
Bromination: Bromination of pyridines can be achieved through various methods. For example, 2-nitropyridine can be brominated using bromine or N-bromosuccinimide to prepare 2-Bromo-5-nitropyridine. nbinno.com
Nucleophilic Substitution: Existing groups on the pyridine ring can be substituted. For instance, 2-Bromo-5-nitropyridine can react with nucleophiles like amines, thiols, and alkoxides to replace the bromine atom. nbinno.com Similarly, 5-bromo-2-chloro-3-nitropyridine can be converted to 5-bromo-2-methoxy-3-nitropyridine by reaction with sodium methoxide. chemicalbook.com
The table below outlines a typical radical bromination reaction for a related pyridine derivative.
| Starting Material | Reagents | Solvent | Conditions | Product |
| 2-Bromo-5-picoline | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Reflux, 3 h | 2-Bromo-5-(bromomethyl)pyridine |
Data sourced from a synthesis of 2-bromo-5-bromomethylpyridine prepchem.com
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like substituted pyridines in a single step. acsgcipr.orgbohrium.com These reactions combine three or more starting materials in a one-pot synthesis, which is simpler and more selective than traditional multi-step methods. bohrium.com Several classic MCRs are used for pyridine synthesis and could be adapted to produce structures with the functionalization pattern seen in this compound.
Prominent MCRs for pyridine synthesis include:
Hantzsch Pyridine Synthesis: This is a [2+2+1+1] approach that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. acsgcipr.orgtaylorfrancis.com Variations exist that use substrates with nitrile functionalities. taylorfrancis.com
Guareschi-Thorpe Reaction: This method involves the reaction of a β-ketoester with cyanoacetamide and an aldehyde.
Bohlmann-Rahtz Pyridine Synthesis: This reaction constructs the pyridine ring through the condensation of an enamine with an α,β-unsaturated carbonyl compound. acsgcipr.org
These MCRs are advantageous due to their efficiency and the simple by-products they generate, such as water or ethanol. acsgcipr.org While no specific MCR for the direct synthesis of this compound is prominently documented, a hypothetical MCR could be designed using precursors that already contain the necessary bromo and nitro functionalities. This convergent strategy would build the pyridine ring with the desired substituents already in place, potentially reducing the number of synthetic steps compared to linear functionalization sequences. The development of novel MCRs under various conditions, including metal-catalyzed, metal-free, and microwave-assisted reactions, continues to expand the toolkit for synthesizing diverse pyridine derivatives. bohrium.comtandfonline.comacs.org
The synthesis of the target molecule via a stepwise route hinges on the efficient preparation of the key intermediate, 2-Bromo-5-methyl-3-nitropyridine. innospk.comnbinno.com This compound possesses the core pyridine structure with the bromo and nitro groups correctly positioned, leaving only the methyl group to be functionalized.
A well-documented method for synthesizing this precursor starts from 2-hydroxy-5-methyl-3-nitropyridine. chemicalbook.comchemicalbook.com The conversion of the hydroxyl group to a bromine atom is achieved by treatment with a brominating agent such as phosphorus(V) oxybromide (POBr₃). chemicalbook.com The reaction is typically performed in N,N-dimethylformamide (DMF). The process involves adding POBr₃ portionwise to a solution of the starting material at a low temperature (0-10 °C), followed by heating the mixture (e.g., to 80 °C) for several hours to drive the reaction to completion. chemicalbook.comchemicalbook.com After cooling, the reaction mixture is quenched by pouring it onto ice, which precipitates the solid product. The crude product is then collected by filtration, washed with cold water, and dried under a vacuum to yield 2-Bromo-5-methyl-3-nitropyridine as a yellow solid in high yield. chemicalbook.comchemicalbook.com
The table below summarizes the reaction conditions and yield for the synthesis of this key precursor.
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |
| 2-Hydroxy-5-methyl-3-nitropyridine | Phosphorus(V) oxybromide (POBr₃) | N,N-dimethylformamide (DMF) | 0-10 °C, then 80 °C | 12 h | 86% |
Data sourced from a synthesis of 2-Bromo-5-methyl-3-nitropyridine chemicalbook.comchemicalbook.com
This synthetic step is crucial and exemplifies the conversion of a hydroxypyridine, which is often more accessible, into a bromopyridine, a versatile intermediate for further chemical transformations. A similar procedure is used to synthesize 2-Bromo-5-fluoro-3-nitropyridine from 2-hydroxy-3-nitro-5-fluoropyridine. chemicalbook.com
Optimizing the synthesis of this compound is essential for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters for optimization include reaction conditions, reagent selection, and purification methods.
For the synthesis of the precursor 2-Bromo-5-methyl-3-nitropyridine, critical factors to optimize include:
Temperature Control: The initial addition of POBr₃ is performed at 0-10 °C to manage the exothermic nature of the reaction. chemicalbook.comchemicalbook.com Subsequently, heating to 80 °C is necessary to ensure the reaction goes to completion. chemicalbook.comchemicalbook.com Precise temperature control throughout the process is vital for minimizing side reactions and maximizing yield.
Reagent Stoichiometry: The molar ratio of POBr₃ to the 2-hydroxy-5-methyl-3-nitropyridine substrate is a key parameter that can be adjusted to optimize conversion and minimize residual starting material.
Work-up and Purification: The quenching procedure using crushed ice is effective for precipitating the product and removing some impurities. chemicalbook.comchemicalbook.com Thorough washing of the filtered solid with ice-cold water is important to remove residual DMF and inorganic by-products. chemicalbook.comchemicalbook.com
For the subsequent radical bromination of the methyl group, optimization would focus on:
Initiator and Bromine Source: While NBS and AIBN are standard, other radical initiators or brominating agents could be screened for improved efficiency or selectivity.
Solvent: Carbon tetrachloride is a traditional solvent for such reactions, but due to its toxicity and environmental concerns, alternative solvents would be investigated for a scale-up process.
Reaction Monitoring: Closely monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of over-brominated by-products.
For multi-component reaction strategies, techniques like microwave heating or flow chemistry can be employed to significantly reduce reaction times and improve yields, making these syntheses more amenable to scale-up. acsgcipr.org Safety studies are particularly important before scaling up MCRs, especially those involving high-energy compounds like alkynes and alkenes. acsgcipr.org
Reactivity Profiles and Transformative Chemistry of 2 Bromo 5 Bromomethyl 3 Nitropyridine
Reactivity of the Pyridine (B92270) Heterocycle in the Context of Bromo and Nitro Substitution
The pyridine ring in 2-Bromo-5-(bromomethyl)-3-nitropyridine is rendered significantly electron-deficient by the powerful inductive and resonance electron-withdrawing effects of the nitro group. This electronic characteristic is central to its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The bromine atom at the C-2 position, ortho to the nitro group, serves as an excellent leaving group in these transformations.
Nucleophilic Aromatic Substitution (SNAr) at Ring Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. wikipedia.orglibretexts.orglibretexts.org Pyridines are particularly susceptible to SNAr when substituted at the ortho or para positions relative to the activating group, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.orguci.edu In the case of this compound, the bromine atom at C-2 is positioned ortho to the C-3 nitro group, making it highly activated for displacement by a wide range of nucleophiles. uci.eduquimicaorganica.org
The general mechanism involves a two-step addition-elimination process:
Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.orglibretexts.org
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored. libretexts.org
A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the C-2 bromine. researchgate.netnih.gov For instance, studies on analogous 2-substituted-3-nitropyridines have demonstrated successful substitution with secondary amines and sulfur nucleophiles. researchgate.netnih.gov
| Nucleophile Type | Example Nucleophile | Typical Product | General Conditions |
|---|---|---|---|
| O-Nucleophiles | Sodium Methoxide (B1231860) (NaOMe) | 2-Methoxy-5-(bromomethyl)-3-nitropyridine | Methanol, 0°C to room temperature |
| N-Nucleophiles | Piperidine | 2-(Piperidin-1-yl)-5-(bromomethyl)-3-nitropyridine | Aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃), heat |
| S-Nucleophiles | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-5-(bromomethyl)-3-nitropyridine | Aprotic solvent (e.g., DMF), room temperature or heat |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation
The carbon-bromine bond at the C-2 position is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. acs.orgacs.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used to form biaryl structures. wikipedia.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org The 2-bromopyridine (B144113) moiety is a common substrate for this transformation. nih.govresearchgate.net
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and the functionalization of olefins. beilstein-journals.org The mechanism also involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-(bromomethyl)-3-nitropyridine |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinyl-5-(bromomethyl)-3-nitropyridine derivative |
Dearomatization-Rearomatization Pathways
The high electrophilicity of the nitro-substituted pyridine ring makes it susceptible to dearomatization upon attack by certain nucleophiles. nih.gov This process involves the formation of a stable, non-aromatic intermediate, such as a dihydropyridine (B1217469) derivative. nih.govmdpi.com This dearomatization step can be part of a synthetic strategy where the intermediate is further functionalized before a subsequent rearomatization step restores the pyridine ring. rsc.org This "dearomatization-rearomatization" strategy allows for transformations that are not possible on the aromatic system directly. For example, nitropyridines fused with other heterocycles have been shown to react with neutral carbon nucleophiles to form stable 1,4-addition products without the need for a base. nih.gov
Transformations Involving the Bromomethyl Substituent
The 5-(bromomethyl) group is another key site of reactivity. Its structure is analogous to a benzyl (B1604629) bromide, making the benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Displacements at the Bromomethyl Moiety
The bromine atom of the bromomethyl group is readily displaced by a wide variety of nucleophiles, typically via an SN2 mechanism. researchgate.netwikipedia.org This reaction is generally faster and occurs under milder conditions than the SNAr reaction at the C-2 position. This difference in reactivity allows for selective functionalization of the bromomethyl group while leaving the C-2 bromine intact, provided the reaction conditions are carefully controlled.
Common transformations include:
Conversion to Alcohols: Hydrolysis with water or hydroxide.
Conversion to Ethers: Reaction with alkoxides (e.g., sodium methoxide).
Conversion to Esters: Reaction with carboxylate salts (e.g., sodium acetate), often followed by hydrolysis to the alcohol. researchgate.net
Conversion to Amines: Reaction with ammonia (B1221849) or primary/secondary amines.
Conversion to Nitriles: Reaction with cyanide salts (e.g., NaCN).
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | NaOH(aq) | -CH₂OH (Hydroxymethyl) |
| Cyanide | KCN | -CH₂CN (Cyanomethyl) |
| Azide | NaN₃ | -CH₂N₃ (Azidomethyl) |
| Amine | NH₃ | -CH₂NH₂ (Aminomethyl) |
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolopyridines)
The presence of two distinct electrophilic centers—the C-2 position on the ring and the carbon of the bromomethyl group—makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. By reacting it with a dinucleophile, intramolecular cyclization can occur to form a new ring fused to the pyridine core.
A prominent example is the synthesis of pyrazolopyridines. Reaction with hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine can lead to the formation of a fused pyrazole (B372694) ring. The reaction likely proceeds in a stepwise manner:
The more nucleophilic nitrogen of hydrazine attacks the more reactive electrophilic site, the bromomethyl carbon, in an SN2 displacement.
The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the second nitrogen atom attacks the C-2 position, displacing the bromide and forming the fused heterocyclic system.
This strategy provides a direct route to complex, nitrogen-rich scaffolds that are of interest in medicinal chemistry and materials science.
Formation and Subsequent Reactions of Pyridinium (B92312) Salts from the Bromomethyl Group
The bromomethyl group at the 5-position is the most reactive site for bimolecular nucleophilic substitution (SN2) reactions. Its reactivity is analogous to that of a benzyl bromide, where the carbon-bromine bond is weakened and susceptible to attack by a wide range of nucleophiles.
One of the most common transformations at this position is the reaction with tertiary amines, such as pyridine, to form quaternary pyridinium salts. This reaction, often referred to as quaternization, typically proceeds rapidly and in high yield under mild conditions. The resulting pyridinium salt introduces a cationic center, significantly altering the molecule's physical properties and providing a new locus for chemical reactivity. These salts can subsequently be used in various applications, including as phase-transfer catalysts or as precursors for the generation of pyridinium ylides for use in reactions like the Wittig or Sommelet-Hauser reactions.
The general reaction involves the attack of the lone pair of the tertiary amine on the electrophilic methylene (B1212753) carbon, displacing the bromide ion.
Table 1: Illustrative Conditions for Pyridinium Salt Formation
| Nucleophile | Solvent | Temperature | Product |
| Pyridine | Acetonitrile | Room Temp. | 1-((2-Bromo-3-nitro-5-pyridinyl)methyl)pyridinium bromide |
| Trimethylamine | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 2-Bromo-5-((trimethylammonio)methyl)-3-nitropyridine bromide |
| 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | Room Temp. | 1-((2-Bromo-3-nitro-5-pyridinyl)methyl)-4-(dimethylamino)pyridinium bromide |
Chemical Modifications of the Nitro Group
The nitro group at the 3-position profoundly influences the electronic nature of the pyridine ring and is itself a versatile functional handle for further molecular elaboration.
The transformation of the nitro group into a primary amine is a fundamental reaction that provides access to a new range of derivatives, such as 5-(bromomethyl)-2-bromo-3-pyridinamine. This reduction can be achieved using several well-established methods, including catalytic hydrogenation or treatment with dissolving metals in acidic media.
The choice of reducing agent is critical to ensure chemoselectivity, as the bromo substituents at the C2 and C5-methyl positions are susceptible to hydrodehalogenation, particularly under catalytic hydrogenation conditions with catalysts like palladium on carbon (Pd/C). Milder conditions or more selective reagents are often preferred. Metal-acid systems, such as tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid, are commonly employed to selectively reduce the nitro group while preserving the halogen atoms.
Table 2: Reagents for the Selective Reduction of the Nitro Group
| Reagent(s) | Solvent(s) | Key Features |
| Fe / NH₄Cl | Ethanol / Water | Mild conditions, good for preserving sensitive groups. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Effective for selective nitro reduction in the presence of halogens. |
| H₂ (1 atm), Pd/C | Ethanol | Highly efficient, but risk of dehalogenation requires careful monitoring. |
| Sodium Dithionite (Na₂S₂O₄) | Water / Dioxane | Useful under neutral or basic conditions. |
While halides are the archetypal leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the nitro group can also be displaced under certain conditions. For pyridines, the displacement of a nitro group is particularly plausible when it is positioned ortho or para to the ring nitrogen and when strong electron-withdrawing groups further activate the ring.
In the case of this compound, the nitro group is at the 3-position. While this position is not as electronically activated as the 2- or 4-positions, research on related 3-nitropyridine (B142982) systems has shown that the 3-nitro group can act as a competent leaving group, especially with soft nucleophiles like thiols. nih.gov In some instances, the 3-nitro group has been shown to be even more labile than a halogen substituent at the 5-position. nih.gov This reaction proceeds via the typical addition-elimination SNAr mechanism, where the nucleophile attacks the carbon bearing the nitro group, forming a high-energy Meisenheimer complex, which then rearomatizes by expelling the nitrite (B80452) ion.
Table 3: Hypothetical Nucleophilic Substitution of the Nitro Group
| Nucleophile | Base | Solvent | Temperature | Product |
| Sodium thiophenoxide (PhSNa) | N/A | Dimethylformamide (DMF) | 80 °C | 2-Bromo-5-(bromomethyl)-3-(phenylthio)pyridine |
| Piperidine | K₂CO₃ | Dimethyl sulfoxide (B87167) (DMSO) | 100 °C | 2-Bromo-5-(bromomethyl)-3-(piperidin-1-yl)pyridine |
Interplay of Functional Groups: Regioselectivity and Chemoselectivity in Multi-Substituted Pyridine Reactions
The presence of three distinct reactive sites on the this compound scaffold makes the control of selectivity a central challenge in its synthetic manipulation. The outcome of a reaction is determined by the inherent reactivity of each functional group and the nature of the attacking reagent.
A clear hierarchy of reactivity can be established:
C5-Bromomethyl Group: This site is overwhelmingly the most reactive towards most nucleophiles under mild conditions via an SN2 pathway. The low activation energy for this reaction allows for selective functionalization at this position at low temperatures, leaving the aromatic ring untouched. For example, reaction with a tertiary amine or a carboxylate salt would almost exclusively occur at the bromomethyl carbon.
C2-Bromo Group: This position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the ortho-nitro group. wikipedia.orgstackexchange.com Strong nucleophiles, such as alkoxides or thiolates, at elevated temperatures can displace the bromide at this position.
C3-Nitro Group: As discussed, this group can also serve as a leaving group in SNAr reactions, particularly with soft nucleophiles. nih.gov The competition between displacement of the C2-bromo and the C3-nitro groups would be highly dependent on the specific nucleophile and reaction conditions.
Chemoselectivity can be achieved by carefully tuning the reaction conditions. For instance, a weak nucleophile at room temperature will selectively target the bromomethyl group. Conversely, a strong nucleophile like sodium methoxide at a higher temperature might lead to substitution at the C2 position. To achieve reduction of the nitro group while preserving the other functionalities, a metal-acid system like SnCl₂/HCl would be the method of choice. This predictable reactivity allows for a stepwise functionalization of the molecule, making it a valuable building block in the synthesis of complex, poly-substituted pyridine derivatives.
Mechanistic Investigations of Reactions Pertaining to 2 Bromo 5 Bromomethyl 3 Nitropyridine
Mechanistic Studies of Nitration Processes on Pyridine (B92270) Derivatives
The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. rsc.orgresearchgate.net Conventional nitrating agents like mixed nitric and sulfuric acid often result in very low yields. researchgate.net Consequently, alternative methods and mechanistic studies have been a significant area of research.
The direct nitration of pyridine is complicated by the fact that under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. researchgate.net To circumvent this, various nitrating systems have been developed.
One effective method involves the use of dinitrogen pentoxide (N₂O₅). psu.edursc.org In this process, the reaction of pyridine or its derivatives with N₂O₅, often in an organic solvent, leads to the formation of an N-nitropyridinium salt, such as N-nitropyridinium nitrate. psu.edursc.orgntnu.no This intermediate is the key to the subsequent introduction of the nitro group onto the carbon framework of the ring.
Computational studies, specifically using Molecular Electron Density Theory (MEDT), have investigated the electrophilic aromatic substitution (EAS) reactions of pyridine derivatives with the nitronium ion (NO₂⁺). rsc.org These studies indicate that while the nitration of pyridine itself with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction converts pyridine into its protonated form, which is strongly deactivated toward nucleophilic attack. rsc.org This theoretical insight aligns with experimental observations that the EAS nitration of pyridine in strong acid is not a feasible process. rsc.org
| Nitrating System | Active Species/Intermediate | Reaction Conditions | Outcome |
| Dinitrogen Pentoxide (N₂O₅) | N-nitropyridinium nitrate | Organic solvent (e.g., liquid SO₂, CH₂Cl₂, CH₃NO₂) | Formation of a key intermediate for subsequent rearrangement. psu.eduntnu.no |
| Nitronium Ion (NO₂⁺) | NO₂⁺ | Strong acid | Ineffective for pyridine due to the formation of the deactivated pyridinium (B92312) ion. rsc.org |
Following the formation of the N-nitropyridinium intermediate, the nitro group migrates from the nitrogen atom to a carbon atom on the ring, typically the 3-position (β-position). This process is not a standard electrophilic aromatic substitution. researchgate.netscispace.com The intermediate is treated with an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃), which facilitates the rearrangement. psu.edursc.org
During this step, unstable dihydropyridine (B1217469) intermediates are formed. rsc.org For instance, the reaction of the N-nitropyridinium ion with bisulfite can form transient species like N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.edursc.org These intermediates then rearrange to yield the final 3-nitropyridine (B142982) product. psu.edursc.org
Two primary mechanisms have been proposed for the migration of the nitro group from the nitrogen to the C-3 position:
psu.eduacs.org Sigmatropic Shift : This pathway involves a concerted, intramolecular rearrangement of the nitro group. researchgate.netrsc.org Evidence from the nitration of substituted pyridines, such as 3-acetylpyridine (B27631) and dimethylpyridines, supports this mechanism. psu.edursc.org The regioselective migration of the NO₂ group to the 3-position is consistent with a sigmatropic shift rather than an ionic pathway. rsc.org
Solvent-Caged Ion Pair : An alternative proposal involves the formation of a nitronium ion that reacts within a solvent cage. psu.edursc.org
However, studies on various substituted pyridines have provided results that are more in accordance with the psu.eduacs.org sigmatropic shift mechanism. psu.edursc.org The reaction's rate is only marginally affected by the polarity of the medium, which further supports a concerted, intramolecular process over a mechanism involving the formation of a distinct ion pair. rsc.org
Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyridines
Halogenated nitropyridines, such as 2-Bromo-5-(bromomethyl)-3-nitropyridine, are highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, particularly the nitro group, activates the aromatic ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group (the halogen), as this allows for the stabilization of the negatively charged intermediate. wikipedia.orgpressbooks.pubstackexchange.com
The SNAr mechanism is a two-step process:
Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. pressbooks.pubuomustansiriyah.edu.iq This step is typically the rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq
Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pubuomustansiriyah.edu.iq
The key intermediate in SNAr reactions is the Meisenheimer complex , a negatively charged σ-adduct formed from the addition of a nucleophile to an electron-deficient arene. nih.govwikipedia.orglibretexts.org The stability of this complex is crucial to the reaction pathway. The negative charge is delocalized throughout the ring and, importantly, onto the electron-withdrawing substituents like the nitro group. wikipedia.orgmasterorganicchemistry.com
These intermediates can be transient or, in some cases, stable enough to be isolated and characterized. nih.govwikipedia.org The intense color often observed during SNAr reactions is attributed to the formation of these highly conjugated complexes. nih.gov Recent studies suggest that while Meisenheimer complexes are widely accepted as intermediates, some SNAr reactions may proceed through a more concerted pathway where the intermediate exists as a transition state rather than a distinct, stable species. frontiersin.orgbris.ac.uk This is particularly considered for reactions involving less stabilizing electron-withdrawing groups or better leaving groups. bris.ac.uk Special examples include spirocyclic Meisenheimer complexes, which are formed via intramolecular SNAr and can be exceptionally stable. nih.gov
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds, including nitropyridines. nih.govorganic-chemistry.org It allows for the formal nucleophilic replacement of a hydrogen atom. organic-chemistry.org The mechanism involves a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org
The VNS process on nitropyridines proceeds via the following steps:
Adduct Formation : A carbanion (generated from an active methylene (B1212753) compound) attacks the electron-deficient pyridine ring, typically at a position activated by the nitro group (ortho or para), to form a Meisenheimer-type adduct. acs.orgnih.gov
β-Elimination : A base induces the β-elimination of the leaving group from the adduct. acs.orgnih.gov This step leads to the rearomatization of the ring and the formation of the substituted product. nih.gov
This methodology has been successfully applied to the alkylation and amination of 3-nitropyridines, affording products with high regioselectivity. ntnu.noscispace.comnih.gov Mechanistic studies have revealed that steric factors can play a significant role in the elimination step. For instance, the reaction of a sterically hindered carbanion with 3-nitropyridine may lead to the isolation of the stable, protonated Meisenheimer-type adduct, as the subsequent elimination step is sterically inhibited. acs.orgnih.gov
| VNS Step | Description | Key Features |
| 1. Carbanion Addition | A carbanion bearing a leaving group attacks the nitropyridine ring. | Formation of a Meisenheimer-type adduct. nih.gov |
| 2. β-Elimination | A base facilitates the elimination of the leaving group and a proton. | Rearomatization to form the C-H substituted product. acs.org |
While less common than the direct substitution of a leaving group, the migration of a nitro group has been observed during nucleophilic substitution reactions on certain nitropyridine systems. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was identified as the major product. clockss.org
Systematic studies of this phenomenon indicated that the nitro-group migration occurs specifically in polar aprotic solvents. clockss.org This suggests a mechanism that is sensitive to the solvent environment. While a definitive mechanism for this specific rearrangement on 3-bromo-4-nitropyridine has not been fully elucidated, similar migrations in other aromatic systems have been proposed to occur through various pathways, including diradical intermediates or complex rearrangements involving intermediates like the one seen in the rhodium-catalyzed synthesis of 3-nitroindoles. clockss.orgnih.gov These relocation events highlight the complex reactivity patterns of nitropyridine derivatives, where the nitro group can be more than just a static activating group.
Mechanistic Pathways of Bromomethyl Group Transformations
The transformation of the bromomethyl group in this compound is a key reaction for the chemical modification of this molecule. The mechanistic pathway of these transformations is primarily governed by the principles of nucleophilic substitution reactions. The presence of a pyridine ring bearing both a bromine atom and a nitro group introduces electronic effects that influence the reactivity of the bromomethyl side chain.
The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. The two primary mechanisms for such nucleophilic substitution reactions are the S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) pathways.
The S_N2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. This concerted mechanism leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly slow down or prevent S_N2 reactions.
The S_N1 mechanism , in contrast, is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic or near-racemic mixture of products if the carbon center is chiral. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate and the stability of the carbocation intermediate.
For this compound, the bromomethyl group is attached to a pyridine ring, making it analogous to a benzylic bromide. Benzylic systems can undergo both S_N1 and S_N2 reactions. The choice of mechanism is influenced by several factors including the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.
The presence of the electron-withdrawing nitro group on the pyridine ring is expected to have a significant impact on the reaction mechanism. Electron-withdrawing groups destabilize adjacent carbocations, which would disfavor an S_N1 pathway. Conversely, these groups can enhance the electrophilicity of the carbon atom in the bromomethyl group, potentially favoring an S_N2 reaction.
Detailed kinetic studies would be necessary to definitively elucidate the operative mechanism for specific nucleophilic substitution reactions of this compound. Such studies would involve measuring the reaction rate under varying concentrations of the substrate and the nucleophile.
Hypothetical Reaction Data for Mechanistic Elucidation:
To illustrate how experimental data could distinguish between the S_N1 and S_N2 pathways, consider the hypothetical reaction of this compound with a generic nucleophile (Nu⁻).
| Experiment | [Substrate] (mol/L) | [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
In this hypothetical scenario, doubling the concentration of the substrate while keeping the nucleophile concentration constant (Experiment 1 vs. 2) doubles the initial rate. Similarly, doubling the concentration of the nucleophile while keeping the substrate concentration constant (Experiment 1 vs. 3) also doubles the initial rate. This first-order dependence on both the substrate and the nucleophile would be indicative of an S_N2 mechanism .
If the reaction were to proceed via an S_N1 mechanism, the rate would be expected to be independent of the nucleophile's concentration.
Computational and Theoretical Investigations of 2 Bromo 5 Bromomethyl 3 Nitropyridine
Quantum Chemical Characterization of Electronic Structure
A foundational aspect of understanding a molecule's behavior is the characterization of its electronic structure. This is typically achieved through quantum chemical calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals provides insight into the molecule's chemical stability and reactivity. For a hypothetical analysis of 2-Bromo-5-(bromomethyl)-3-nitropyridine, a data table would be generated, similar to the conceptual one below.
| Parameter | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| This table represents a template for data that would be obtained from a specific computational study, which is currently unavailable in the literature. |
Electrostatic Potential Surface Mapping for Reactivity Prediction
An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface. This visual tool is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. Without specific calculations, a predictive ESP map for this compound cannot be generated.
Reaction Pathway and Transition State Calculations
Computational chemistry can model chemical reactions, providing insights into reaction mechanisms, selectivity, and kinetics.
Computational Modeling of Reactivity and Selectivity in Pyridine (B92270) Functionalization
For this compound, computational models could predict the outcomes of various functionalization reactions. For instance, modeling nucleophilic aromatic substitution could determine whether the bromine at the 2-position or the bromomethyl group at the 5-position is more reactive, and under what conditions. Such studies are essential for synthetic chemists looking to modify the molecule.
Energy Landscape Profiling for Key Chemical Transformations
By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape profile can be constructed for a specific reaction. This profile elucidates the reaction mechanism and determines the activation energy, which is related to the reaction rate. No such profiles for reactions involving this compound have been published.
Spectroscopic Data Prediction and Interpretation via Computational Methods
Computational methods can predict various types of spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These predictions are highly valuable for interpreting experimental data and confirming the structure of a synthesized compound. A theoretical study would produce a table comparing calculated vibrational frequencies or chemical shifts to experimental values, but this data is currently non-existent for this compound.
Advanced Synthetic Applications of 2 Bromo 5 Bromomethyl 3 Nitropyridine As a Versatile Building Block
Construction of Diverse Pyridine (B92270) Derivatives
There is no specific information available in the scientific literature on the use of 2-Bromo-5-(bromomethyl)-3-nitropyridine for the synthesis of complex functionalized pyridines, bipyridines, or pyridine-containing macrocycles.
Synthesis of Complex Functionalized Pyridines and Bipyridines
No published research details the synthesis of complex functionalized pyridines and bipyridines using this compound as a starting material.
Formation of Pyridine-Containing Macrocycles
The use of this compound in the formation of pyridine-containing macrocycles has not been reported.
Precursor for Complex Fused Heterocyclic Architectures
There are no available studies demonstrating the application of this compound as a precursor for the synthesis of complex fused heterocyclic architectures.
Strategies for the Synthesis of Chemical Intermediates in Specialized Applications
Specific strategies for the synthesis of chemical intermediates for specialized applications originating from this compound are not documented.
Integration of Green Chemistry Principles in its Synthetic Utility
An evaluation of the integration of green chemistry principles in the synthetic utility of this compound cannot be conducted, as no synthetic applications have been reported.
Future Research Horizons and Emerging Trends for 2 Bromo 5 Bromomethyl 3 Nitropyridine
Development of Sustainable and Atom-Economical Synthesis Methods
The future synthesis of complex pyridines, including 2-Bromo-5-(bromomethyl)-3-nitropyridine, is increasingly geared towards sustainability and efficiency. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the use of toxic reagents, leading to significant chemical waste. To overcome these limitations, research is pivoting towards green chemistry principles.
A key area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. acs.orgnih.gov This approach enhances atom economy by incorporating most or all atoms from the reactants into the final product. illinois.edu For a molecule like this compound, this could mean designing a convergent synthesis that assembles the substituted pyridine (B92270) core in one pot, significantly reducing steps and purification needs.
Furthermore, there is a strong push towards metal-free synthesis protocols. organic-chemistry.orgacs.org While metal catalysts are highly effective, they can be expensive and leave toxic residues in the final product. Iodine-triggered or synergistic catalysis involving simple organic molecules are emerging as viable, more environmentally friendly alternatives for constructing the pyridine ring. organic-chemistry.org The use of sustainable and reusable catalysts, such as those based on modified polyethylene (B3416737) terephthalate (B1205515) (PET), also represents a promising avenue for greener production of pyridine derivatives. acs.org
| Sustainable Strategy | Description | Potential Advantage for Pyridine Synthesis |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form a complex product. acs.orgnih.gov | Reduces reaction time, energy consumption, and waste; improves overall yield and step-economy. |
| Metal-Free Catalysis | Utilizing non-metallic catalysts (e.g., iodine, organocatalysts) to promote reactions. organic-chemistry.org | Avoids contamination with toxic heavy metals, often lower cost, and can offer different selectivity. |
| Atom-Economical Routes | Designing synthetic transformations that maximize the incorporation of reactant atoms into the final product. illinois.edu | Minimizes the formation of byproducts and waste, adhering to green chemistry principles. |
| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. ijpsonline.com | Reduces environmental impact and health hazards associated with volatile organic compounds (VOCs). |
Exploration of Novel Catalytic Approaches for Selective Functionalization
The this compound molecule possesses multiple reactive sites: the C2-bromo, the benzylic bromo, the nitro group, and the C-H bonds on the pyridine ring. Achieving selective functionalization at only one of these sites is a significant challenge that future catalytic methods aim to address.
Transition-metal and rare-earth metal catalysis are at the forefront of developing highly regioselective C-H functionalization reactions. beilstein-journals.orgnih.gov For instance, palladium, rhodium, or nickel catalysts can direct the coupling of aryl or alkyl groups to specific positions (C2, C3, or C4) of the pyridine ring, often guided by a directing group. beilstein-journals.orgnih.gov Applying these methods to this compound could enable the introduction of new substituents at the C4 or C6 positions without disturbing the existing functional groups.
Another emerging area is photocatalysis, which uses light to drive chemical reactions under mild conditions. acs.org Photocatalytic methods can generate radical intermediates that exhibit unique reactivity patterns, potentially enabling functionalization pathways that are inaccessible through traditional thermal methods. acs.org This could be harnessed for the selective coupling of alkyl groups to the pyridine core, offering a complementary strategy to transition-metal catalysis. The development of bifunctional catalysts, which combine a Lewis acid with a transition metal, is also a promising approach to control regioselectivity in pyridine functionalization. snnu.edu.cn
Integration with High-Throughput Experimentation and Automation in Pyridine Synthesis
The discovery of optimal reaction conditions for the synthesis and derivatization of complex molecules like this compound can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) is a transformative approach that utilizes automation and miniaturization to run hundreds or even thousands of reactions in parallel. acs.orgnih.govyoutube.com
By employing multi-well plates and robotic liquid handlers, researchers can rapidly screen vast arrays of catalysts, ligands, solvents, bases, and temperature conditions. youtube.comacs.org This allows for the swift identification of optimal parameters for a given transformation, dramatically accelerating research and development. acs.org For a polyfunctionalized substrate, HTE could be used to quickly map out the selective reactivity of its different functional groups under various catalytic systems.
Furthermore, the integration of HTE with automated synthesis platforms enables the rapid generation of compound libraries. nih.govwhiterose.ac.ukresearchgate.net Starting from this compound, automated systems could perform a series of diverse reactions in parallel, creating a large collection of related but structurally distinct molecules. nih.gov These libraries are invaluable for drug discovery and materials science, where screening a large number of compounds is essential for identifying new leads. synplechem.com
Advancements in Spectroscopic and Structural Characterization Techniques for Complex Pyridine Derivatives
As synthetic methods produce increasingly complex and polyfunctionalized pyridine derivatives, the need for robust and unambiguous characterization techniques becomes paramount. Future advancements in spectroscopy and structural analysis will be crucial for verifying the outcomes of novel synthetic transformations.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advancements in multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) provide detailed information about connectivity and spatial relationships within a molecule, which is essential for confirming the regioselectivity of functionalization reactions on a substituted pyridine ring. acs.org
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. academie-sciences.fr This technique is invaluable for confirming the absolute stereochemistry and precise geometry of complex pyridine derivatives and their metal complexes. academie-sciences.frresearchgate.net The ongoing development of more powerful X-ray sources and detectors is making it possible to analyze ever-smaller crystals, broadening the applicability of this gold-standard technique.
Mass spectrometry (MS) is another critical tool, particularly with the development of high-resolution techniques like ESI-MS/MS, which allows for detailed fragmentation analysis to support structural assignments. mdpi.com The coupling of these analytical methods provides a comprehensive toolkit for the unequivocal characterization of novel, complex pyridine derivatives. nih.gov
Theoretical Developments for Predicting Reactivity and Designing New Transformations in Polyfunctionalized Pyridines
Computational chemistry and theoretical modeling are becoming indispensable tools for modern synthetic chemistry. By simulating molecules and reactions at the quantum mechanical level, these methods can provide profound insights into reactivity, reaction mechanisms, and selectivity.
Density Functional Theory (DFT) is a powerful method used to calculate the electronic structure of molecules. nih.gov It can be used to predict the most likely sites for nucleophilic or electrophilic attack on a complex pyridine ring like that of this compound. imperial.ac.uk For example, DFT calculations can determine the relative acidity of C-H bonds or the LUMO (Lowest Unoccupied Molecular Orbital) energies to predict where a nucleophile will add, guiding the design of selective reactions. nih.gov
Theoretical studies can also elucidate complex reaction mechanisms, helping chemists understand how a particular catalyst or reagent achieves its observed selectivity. acs.org This predictive power accelerates the discovery process by allowing researchers to screen potential reactions in silico before committing to resource-intensive laboratory experiments. As computational power increases and theoretical models become more accurate, the ability to design novel, highly selective transformations for polyfunctionalized pyridines will continue to grow, moving the field towards a more predictive and rational approach to synthesis. nih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing 2-bromo-5-(bromomethyl)-3-nitropyridine, and how can competing side reactions be minimized?
Answer:
The synthesis of bromo-nitropyridine derivatives typically involves sequential functionalization. For example, nitration of brominated pyridine precursors can be achieved using HNO₃/H₂SO₄ under controlled temperatures (50–60°C) to avoid over-nitration . The bromomethyl group is introduced via radical bromination of a methyl-substituted intermediate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at reflux . Competing side reactions, such as di-bromination or ring oxidation, are minimized by stoichiometric control of NBS and maintaining inert reaction conditions. Purity is confirmed via HPLC or GC-MS, with intermediates validated by -NMR to track regioselectivity .
Advanced: How does the electron-withdrawing nitro group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?
Answer:
The nitro group at the 3-position deactivates the pyridine ring via resonance and inductive effects, reducing the electron density at the bromomethyl site. This enhances its susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) but may require stronger bases (e.g., Cs₂CO₃) or elevated temperatures (80–100°C) to activate Pd-catalyzed reactions . Computational studies (DFT/B3LYP) suggest that the nitro group lowers the LUMO energy of the bromomethyl carbon by ~1.2 eV compared to non-nitrated analogs, facilitating oxidative addition in catalytic cycles . Kinetic monitoring via in situ IR spectroscopy is recommended to optimize reaction conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- -NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.5–4.8 ppm, while aromatic protons resonate as doublets (J = 8–10 Hz) between δ 8.2–9.0 ppm due to nitro and bromo substituents .
- IR Spectroscopy : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretches (~650 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 295 (for C₆H₄Br₂N₂O₂) with isotopic patterns confirming bromine .
Advanced: How can computational methods resolve contradictions in experimental data regarding the thermodynamic stability of this compound?
Answer:
Discrepancies in stability (e.g., decomposition temperatures reported as 120–140°C vs. 150–160°C) may arise from impurities or polymorphic forms. Density functional theory (DFT) using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts bond dissociation energies (BDEs) for C-Br bonds (~65 kcal/mol) and nitro group stability . Molecular dynamics simulations (MD) under periodic boundary conditions can model crystalline packing effects, revealing that steric strain from the bromomethyl group lowers thermal stability by ~15% compared to analogs without this substituent . Experimental validation via DSC-TGA coupled with XRD is critical .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Storage : Keep under argon at 2–8°C in amber glass to prevent light-induced decomposition .
- PPE : Use nitrile gloves, lab coats, and eye protection. Handle in a fume hood due to potential release of Br₂ or NOₓ vapors during decomposition .
- Spill Management : Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .
Advanced: What strategies mitigate competing degradation pathways during the storage of this compound?
Answer:
Degradation via hydrolysis (C-Br bond cleavage) or nitro-group reduction is minimized by:
- Additives : Adding 1% w/w hydroquinone inhibits radical-mediated decomposition .
- Lyophilization : Freeze-drying under vacuum reduces moisture content (<0.1% by Karl Fischer titration) .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., 5-hydroxymethyl-3-nitropyridine) .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for catalytic applications?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Purity ≥98% (area%) is required for catalytic studies .
- Elemental Analysis : C, H, N, Br content must deviate <0.4% from theoretical values .
Advanced: Can the bromomethyl group in this compound participate in photochemical reactions, and how does this impact synthetic applications?
Answer:
Under UV light (λ = 300–350 nm), the bromomethyl group undergoes homolytic C-Br bond cleavage, generating a methyl radical. This reactivity is exploited in photo-induced alkylation reactions (e.g., Giese addition to alkenes) but necessitates rigorous light exclusion during storage . Transient absorption spectroscopy confirms radical lifetimes of <10 ns, requiring fast trapping agents (e.g., TEMPO) for efficient quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
